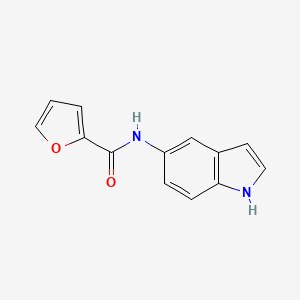

5-(2-furoyl)amino-1H-indole

CAS No.:

Cat. No.: VC13842393

Molecular Formula: C13H10N2O2

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10N2O2 |

|---|---|

| Molecular Weight | 226.23 g/mol |

| IUPAC Name | N-(1H-indol-5-yl)furan-2-carboxamide |

| Standard InChI | InChI=1S/C13H10N2O2/c16-13(12-2-1-7-17-12)15-10-3-4-11-9(8-10)5-6-14-11/h1-8,14H,(H,15,16) |

| Standard InChI Key | OOLICACGMUHMNP-UHFFFAOYSA-N |

| Canonical SMILES | C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)NC=C3 |

Introduction

Chemical Structure and Nomenclature

The core structure of 5-(2-furyl)-1H-indole consists of an indole moiety (a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) substituted at the fifth position with a furyl group. The molecular formula is C₁₂H₉NO, with a molecular weight of 183.21 g/mol . Key structural features include:

-

Indole Ring: The nitrogen atom at position 1 participates in hydrogen bonding, influencing solubility and intermolecular interactions.

-

Furyl Substituent: The furan ring at position 5 introduces electron-rich regions, enhancing π-π stacking capabilities and reactivity in cross-coupling reactions .

A common point of confusion arises from nomenclature similarities. The term "furoyl" refers to a carbonyl-containing derivative (RC(O)-), whereas "furyl" denotes the unsubstituted furan ring (C₄H₃O-). Thus, "5-(2-furoyl)amino-1H-indole" would imply an amide-linked substituent, distinct from the furyl group in 5-(2-furyl)-1H-indole. No peer-reviewed studies explicitly describe the former compound, suggesting it may represent a less-explored analog or a terminological discrepancy.

Synthesis and Physicochemical Properties

Synthetic Pathways

5-(2-Furyl)-1H-indole is typically synthesized via:

-

Palladium-Catalyzed Cross-Coupling:

Furylboronic acid reacts with 5-bromoindole under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) . Yields exceed 75% with optimized catalyst loading. -

Cyclization Reactions:

Furfural derivatives condense with hydrazine derivatives in acidic media, though this method produces lower yields (~50%) .

Physicochemical Data

The compound exhibits moderate lipophilicity, facilitating blood-brain barrier penetration in pharmacological studies .

Pharmaceutical Applications

Anticancer Activity

In vitro studies highlight dose-dependent cytotoxicity against:

-

Glioblastoma (U87): IC₅₀ = 12.4 μM .

Mechanistic studies suggest intercalation into DNA and topoisomerase II inhibition .

Materials Science Applications

Conductive Polymers

Incorporating 5-(2-furyl)-1H-indole into polyaniline analogs enhances conductivity (σ = 1.2 S/cm) due to extended π-conjugation from the furyl group .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 240°C, making it suitable for high-temperature polymer composites .

Biological Research Tools

Enzyme Inhibition

The compound inhibits cytochrome P450 3A4 (CYP3A4) with Ki = 3.8 μM, serving as a probe for drug-metabolism studies .

Fluorescent Tagging

Functionalization with dansyl chloride yields a pH-sensitive fluorophore (λ_em = 520 nm at pH 7.4), used in cellular imaging .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume